Phosphocholine

Overview

Description

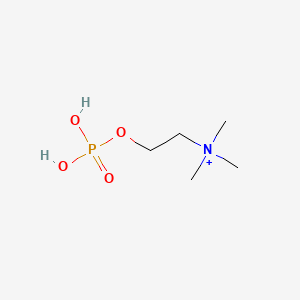

Phosphocholine (PCho) is a critical phospholipid metabolite and structural component of cell membranes. It consists of a choline head group linked to a phosphate moiety, which is further esterified to a diacylglycerol (DAG) or ceramide backbone in complex lipids like phosphatidylcholine (PC) or sphingomyelin (SM). PCho plays multifaceted roles in cellular processes:

- Membrane Integrity: As a precursor to phosphatidylcholine, it contributes to membrane bilayer formation .

- Signaling: PCho is implicated in intracellular signaling, particularly in mitogenic pathways and oncogenesis. Elevated PCho levels are a hallmark of cancers such as breast, lung, and colon .

- Microbial Interactions: In pathogens like Magnaporthe oryzae, PCho biosynthesis via this compound cytidylyltransferase (MoPct1) is essential for virulence and appressorium-mediated plant infection .

- Gut Homeostasis: PCho modulates colonic ion transport and pathogen clearance, as seen in diarrheal piglets, where it enhances paracellular permeability and interacts with Candida tropicalis .

Preparation Methods

Phosphocholine can be synthesized through several methods. One common approach involves the acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine as a catalyst . This reaction is typically carried out in a mixture of benzene and dimethylsulfoxide at 40-42°C for 2-5 hours . Another method involves the preparation of unsaturated phosphatidylcholines by reacting sn-glycero-3-phosphorylcholine with fatty acid imidazolide and sodium methylsulfinylmethide in dimethylsulfoxide at 17°C .

Chemical Reactions Analysis

Phosphocholine undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Substitution: this compound can participate in substitution reactions, particularly in the presence of phospholipases.

Hydrolysis: This compound can be hydrolyzed to choline by this compound phosphatase.

Scientific Research Applications

Phosphocholine has a wide range of scientific research applications:

Mechanism of Action

Phosphocholine exerts its effects through several mechanisms:

Synthesis of Phosphatidylcholine: This compound is a precursor in the synthesis of phosphatidylcholine, a major component of cell membranes.

Immune Response Modulation: This compound is involved in the suppression of immune responses through post-translational modifications.

Energy Balance and Amino Acid Supply: During erythropoiesis, this compound metabolism is essential for adenosine triphosphate production and amino acid supply.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Phosphocholine vs. Phosphorylcholine

- Structural Difference : Phosphorylcholine (PCho-OH) lacks the glycerol or ceramide backbone present in PCho. It consists of choline directly linked to a phosphate group.

- Functional Roles: PCho-OH: Acts as a second messenger in mitogenic signaling. Exogenous PCho-OH induces DNA synthesis in NIH3T3 fibroblasts, with choline kinase regulating its production . PCho: Primarily a metabolic intermediate in PC/SM synthesis and a biomarker for cancer .

- Disease Association : Both compounds are linked to cell proliferation, but PCho-OH’s role is more direct in growth factor pathways, whereas PCho correlates with oncogenic metabolism .

This compound vs. Phosphatidylcholine (PC)

- Structural Difference : PC contains two fatty acyl chains esterified to glycerol, whereas PCho is the phosphorylated choline head group.

- Metabolic Pathways :

- Biological Roles: PC: Dominant membrane phospholipid, critical for membrane structure and lipoprotein assembly. PCho: Elevated in cancer cells due to upregulated choline kinase activity, serving as a diagnostic marker .

This compound vs. Sphingomyelin (SM)

- Structural Difference : SM contains a ceramide backbone instead of glycerol, with PCho linked to the 1-hydroxy group of ceramide.

- Enzymatic Interactions :

- Functional Contrast :

This compound vs. Phosphoethanolamine (PEtn)

- Structural Difference: PEtn replaces choline with ethanolamine in the head group.

- Metabolic Context: Both PCho and PEtn are precursors to major phospholipids (PC and phosphatidylethanolamine, respectively). Cancer cells show elevated PCho but reduced PEtn, linking PCho to malignancy .

- Biological Significance: PEtn: More abundant in normal cells, involved in membrane curvature and autophagy. PCho: Overexpressed in tumors, driving phospholipid turnover and proliferation .

Contradictions and Unresolved Questions

- Microbial Interactions : While PCho promotes C. tropicalis clearance in diarrheal piglets , its role in Magnaporthe oryzae infection suggests pathogen dependency on PCho . This duality warrants further study.

- Cancer Metabolism : Elevated PCho is consistent across tumors, but its interplay with phosphorylcholine in mitogenic pathways remains unclear .

- Structural Dynamics : PCho head groups exhibit less disorder than glycerol moieties in lipid-protein complexes , but how this affects signaling vs. structural roles is underexplored.

Biological Activity

Phosphocholine (PCho) is a phosphorylated derivative of choline that plays a critical role in various biological processes, particularly in cell signaling, membrane dynamics, and cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and relevant research findings.

This compound is involved in several key biological functions:

- Cell Membrane Integrity : As a component of phospholipids, this compound contributes to membrane fluidity and integrity, influencing cell signaling pathways.

- Signal Transduction : It serves as a precursor for the synthesis of other bioactive lipids, thereby participating in signaling cascades that regulate cellular functions.

- Neuroplasticity : Research indicates that this compound enhances neuronal differentiation and plasticity, particularly under inflammatory conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Role in Cancer Biology

This compound levels are significantly elevated in various cancers. Studies have shown:

- Choline Kinase Activation : Increased activity of choline kinase leads to higher this compound levels in tumor tissues, particularly in colon cancer . This elevation is associated with enhanced growth signaling and may contribute to tumor progression.

- Therapeutic Resistance : Cancer cells often exhibit altered choline metabolism, which can lead to resistance against therapies. This compound-derived lipid mediators have been implicated in promoting survival and proliferation of cancer cells .

Table 1: this compound Levels in Cancer Tissues

| Cancer Type | This compound Level | Associated Enzyme Activity |

|---|---|---|

| Colon Cancer | Elevated | Increased Choline Kinase |

| Prostate Cancer | Elevated | Hypoxia-Inducible Factor-1 |

| Adenoma | Elevated | Increased Choline Kinase |

3. Implications in Neurological Disorders

This compound has been studied for its potential benefits in neurological health:

- Neuroprotection : It has been shown to ameliorate neuronal damage and enhance plasticity, which could be beneficial for conditions such as Alzheimer's disease .

- Inflammation Modulation : this compound's role in modulating inflammation suggests it may help protect against neuroinflammatory conditions .

Case Study 1: Phosphatidylcholine and Neuroplasticity

A study demonstrated that media enriched with phosphatidylcholine enhanced neuronal differentiation even under inflammatory stress. This finding supports the hypothesis that this compound can positively influence neurogenic capacity .

Case Study 2: Choline Kinase Inhibition

Research indicated that selective inhibition of choline kinase reduced MAPK and PI3K/AKT signaling pathways in cancer models, suggesting that targeting this compound metabolism could be a viable therapeutic strategy against certain cancers .

5. Clinical Applications and Future Directions

This compound's diverse roles suggest several clinical applications:

- Adjunctive Therapy for Liver Disease : In patients with non-alcoholic fatty liver disease (NAFLD), the administration of phosphatidylcholine has shown consistent improvements in liver enzyme levels .

- Cancer Therapy : Targeting this compound metabolism may enhance the efficacy of existing cancer treatments by overcoming therapeutic resistance.

Q & A

Basic Research Questions

Q. What are the standard methodological approaches for quantifying phosphocholine in cellular models, and how do they differ in sensitivity?

- Methodological Answer : this compound levels are commonly quantified using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–high-resolution mass spectrometry (LC-HRMS) . NMR provides non-destructive, real-time metabolic profiling, ideal for tracking dynamic changes in this compound under varying conditions (e.g., hypoxia vs. normoxia) . LC-HRMS offers higher sensitivity for low-abundance metabolites, with targeted analysis relying on m/z and retention time validated against standards . For reproducible results, ensure cell lysates are stabilized with inhibitors (e.g., EDTA) to prevent enzymatic degradation .

Q. How does this compound contribute to cancer cell membrane integrity and proliferation?

- Methodological Answer : this compound is a precursor for phosphatidylcholine, a major phospholipid in membranes. Its elevated levels in cancer cells correlate with increased membrane turnover and signaling. To study this, use choline kinase inhibitors (e.g., JAS239) to block this compound synthesis and monitor proliferation via in vitro assays (e.g., MTT) and in vivo xenograft models. For example, JAS239 competitively inhibits ChoKα, reducing this compound and increasing glycerothis compound, as shown in F98 glioblastoma cells under hypoxia . Validate findings with transcriptomics to link metabolic changes to proliferation pathways .

Q. What experimental models are optimal for studying this compound metabolism in cancer progression?

- Methodological Answer :

- In vitro : Use patient-derived cell lines (e.g., 4T1 breast cancer cells) treated with metabolic inhibitors and hypoxia chambers (1–5% O₂) to mimic tumor microenvironments .

- In vivo : Employ xenograft models (e.g., murine breast cancer xenografts) with longitudinal sampling. For example, this compound and glycerothis compound levels at day 10 post-treatment (n=3/group) showed significant differences in bevacizumab-treated tumors vs. controls .

- Controls : Include normoxic conditions and untreated replicates to isolate hypoxia-specific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound levels observed under normoxic vs. hypoxic conditions?

- Methodological Answer : Contradictions often arise from cell-line variability (e.g., U-251 MG vs. F98 glioblastoma cells) and analytical techniques. To address this:

- Multi-omics integration : Pair NMR-based metabolomics with transcriptomics to identify hypoxia-induced gene regulators (e.g., HIF-1α) that modulate choline metabolism .

- PCA analysis : Apply principal component analysis (PCA) to separate variance sources. In F98 cells, PCA loadings revealed oxygenation status (not treatment) as the primary variance driver, highlighting the need for hypoxia-matched controls .

- Cross-validation : Use LC-HRMS to confirm NMR findings, ensuring metabolite identity via spiked standards .

Q. What experimental strategies elucidate this compound’s role in drug resistance mechanisms?

- Methodological Answer :

- Inhibitor screens : Treat resistant vs. sensitive cell lines with JAS239 and measure this compound depletion. In doxorubicin-resistant breast cancer models, this compound reduction via MnO₂ nanosheets correlated with cytotoxicity, suggesting a role in chemoresistance .

- Pathway mapping : Use KEGG or MetaboAnalyst to link this compound to sphingolipid metabolism (e.g., ceramide synthesis), which modulates apoptosis. For example, glycine/serine metabolism intersects with this compound pathways in 4T1 cells .

- In vivo validation : Compare this compound levels in drug-resistant xenografts using HR MAS MRS (high-resolution magic-angle spinning MRI) for spatial resolution .

Q. How can researchers design experiments to study this compound’s interaction with other oncometabolites?

- Methodological Answer :

- Co-culture systems : Co-culture cancer-associated fibroblasts (CAFs) with tumor cells to assess this compound exchange via exosomes. Use stable isotope tracing (e.g., ¹³C-choline) to track metabolic flux .

- Multi-parametric assays : Combine this compound quantification (LC-HRMS) with lactate/pyruvate measurements to explore crosstalk with Warburg metabolism .

- Statistical rigor : Include ≥3 biological replicates and use ANOVA with post-hoc tests to account for inter-group variability, as demonstrated in xenograft studies .

Q. Data Contradiction Analysis

Q. Why do this compound levels vary across studies using similar cancer models?

- Methodological Answer : Variability stems from:

- Sample preparation : Inconsistent lysis protocols (e.g., methanol/water ratios) alter metabolite extraction efficiency .

- Temporal dynamics : this compound peaks at specific growth phases (e.g., log phase in 4T1 cells). Standardize sampling timepoints .

- Instrument calibration : Regular calibration of NMR (e.g., using TSP reference) and LC-HRMS (e.g., QC samples) ensures comparability .

Q. Methodological Recommendations

- For reproducibility : Adhere to MIAMI (Minimum Information About Metabolomics Experiments) guidelines .

- For conflict resolution : Use multi-platform validation (NMR + LC-HRMS) and open-data sharing via repositories .

- For advanced studies : Integrate this compound data with transcriptomic datasets (e.g., RNA-seq) to identify regulatory hubs .

Properties

IUPAC Name |

trimethyl(2-phosphonooxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861727 | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3616-04-4 | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.